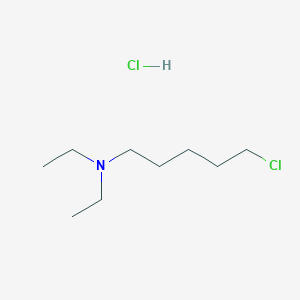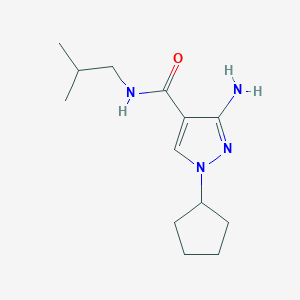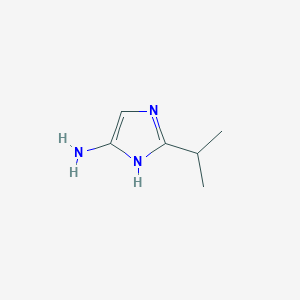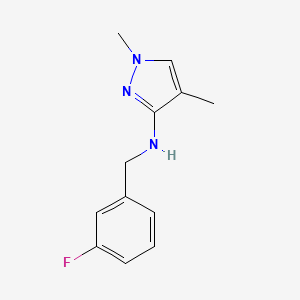
5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a chlorine atom attached to the fifth carbon of the pentanamine chain, with diethyl groups attached to the nitrogen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-pentanamine, which is then subjected to chlorination to introduce the chlorine atom at the fifth carbon position.
Chlorination: The chlorination reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination.
Diethylation: The chlorinated intermediate is then reacted with diethylamine in the presence of a base such as sodium hydroxide (NaOH) to introduce the diethyl groups on the nitrogen atom.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Scientific Research Applications
5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and diethyl groups influences its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Pentanamine: A primary amine with a similar carbon chain but lacking the chlorine and diethyl groups.
N,N-Diethyl-1-pentanamine: Similar structure but without the chlorine atom.
5-Chloro-1-pentanamine: Contains the chlorine atom but lacks the diethyl groups.
Uniqueness
5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride is unique due to the combination of the chlorine atom and diethyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H21Cl2N |
|---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
5-chloro-N,N-diethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20ClN.ClH/c1-3-11(4-2)9-7-5-6-8-10;/h3-9H2,1-2H3;1H |
InChI Key |
QEJBVLMPPPNUHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728966.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11728980.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11728993.png)
![N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11729006.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729018.png)
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine](/img/structure/B11729022.png)


![2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11729032.png)
![1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729045.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729047.png)
![N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B11729050.png)

